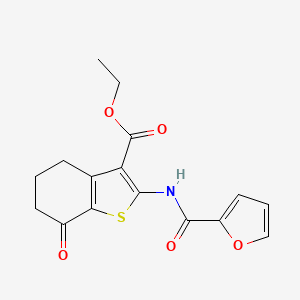

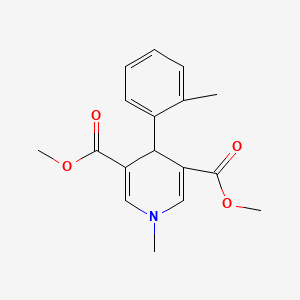

7-ethyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the purine class of molecules, which are characterized by a fused pyrimidine-imidazole ring system. Purine derivatives, including this compound, have been extensively studied for their pharmacological properties, especially their interactions with serotonin (5-HT) receptors, which can lead to potential applications in treating various disorders.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents into the purine core to enhance specific interactions with biological targets. For example, Chłoń-Rzepa et al. (2013) explored the chemical diversification of purine-2,6-dione by introducing hydrophobic substituents at the 7- or 8-position, aiming to select potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

Quantitative investigations into the intermolecular interactions of purine derivatives, as conducted by Shukla et al. (2020), provide insights into their molecular structures. These studies reveal the anisotropic distribution of interaction energies, which could guide the design of new materials or pharmacological agents (Shukla et al., 2020).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that can modify their pharmacological profile. The study by Chłoń-Rzepa et al. (2011) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones highlights the synthesis process and testing for electrocardiographic, antiarrhythmic, and hypotensive activity (Chłoń-Rzepa et al., 2011).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, are crucial for their biological activity and formulation. The detailed crystal packing and stabilization mechanisms, dominated by electrostatic energy contributions, are essential for understanding the compound's behavior in biological systems.

Chemical Properties Analysis

The chemical properties, such as reactivity with different functional groups, stability under various conditions, and the potential for forming derivatives, are fundamental for drug design and development. The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine demonstrate the versatility and reactivity of purine derivatives in forming structurally diverse compounds with potential biological activities (Opozda et al., 2006).

科学的研究の応用

Serotonin Receptor Affinity and Psychotropic Activity

A study focused on the development of new 8-aminoalkyl derivatives of purine-2,6-dione, exploring their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) to investigate their potential psychotropic activity. The research identified compounds displaying antidepressant and anxiolytic properties, contributing to the understanding of mixed 5-HT receptor ligands' therapeutic potential in mental health disorders. The modification of substituents in purine-2,6-dione demonstrates a path for designing novel serotonin ligands (Chłoń-Rzepa et al., 2013).

Cytotoxic Activity and Cancer Research

Another research avenue involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibiting potent cytotoxic activities against various cancer cell lines. This study illustrates the compound's potential in developing novel anticancer therapies, highlighting the importance of structural modification in purine derivatives for enhanced therapeutic efficacy (Deady et al., 2003).

Antiviral and Antihypertensive Activity

The condensation of diethylacetal of dimethylformamide with certain imidazoles yielded 7,8-polymethylenepurine derivatives, studied for their antiviral and antihypertensive activities. This research provides a basis for developing new drugs in these therapeutic areas, showcasing the diverse applications of purine derivatives in treating various diseases (Nilov et al., 1995).

Analgesic and Anti-inflammatory Properties

Investigations into new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed significant analgesic and anti-inflammatory effects. This study underscores the potential of purine derivatives as new classes of analgesic and anti-inflammatory agents, providing insights into their mechanism of action and therapeutic applications (Zygmunt et al., 2015).

特性

IUPAC Name |

7-ethyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2/c1-5-20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19-8-6-10(2)7-9-19/h10H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGSYVNHGJDMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)

![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)